molecular formula C9H13NO2S B5674289 4-(tert-butylsulfonyl)pyridine

4-(tert-butylsulfonyl)pyridine

Cat. No.: B5674289
M. Wt: 199.27 g/mol
InChI Key: QJHSREVISWYOJS-UHFFFAOYSA-N
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Description

4-(tert-butylsulfonyl)pyridine is an organic compound characterized by a pyridine ring substituted with a tert-butylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 4-bromopyridine with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-butylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and ligands for catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as components in dye-sensitized solar cells and other electronic devices.

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can affect the compound’s ability to participate in various chemical reactions and interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylpyridine: Similar structure but lacks the sulfonyl group, leading to different chemical properties and reactivity.

    4-(methylsulfonyl)pyridine: Similar sulfonyl group but with a smaller alkyl substituent, affecting its steric and electronic properties.

    4-(phenylsulfonyl)pyridine: Contains a phenyl group instead of a tert-butyl group, resulting in different reactivity and applications.

Uniqueness

4-(tert-butylsulfonyl)pyridine is unique due to the presence of the bulky tert-butylsulfonyl group, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for specific applications where steric hindrance and electronic effects are important.

Properties

IUPAC Name

4-tert-butylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)13(11,12)8-4-6-10-7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSREVISWYOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(tert-butylsulfonyl)pyridine

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